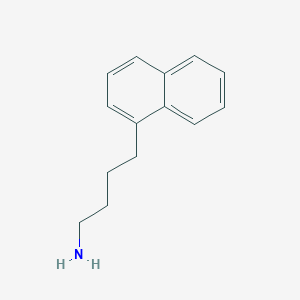

1-Naphthalenebutanamine

Beschreibung

1-Naphthalenebutanamine (chemical formula: C₁₄H₁₇N) is a substituted butanamine featuring a naphthalene moiety linked to a four-carbon aliphatic amine chain. Such compounds are typically synthesized via alkylation or condensation reactions involving naphthalene precursors and amine-containing reagents, similar to methods outlined in for related N-methyl-naphthylmethanamines . Potential applications may include pharmaceutical intermediates or biologically active agents, given the cytotoxic and antifungal properties observed in structurally analogous compounds .

Eigenschaften

IUPAC Name |

4-naphthalen-1-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10H,3-4,7,11,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLWZMQPBAFKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548112 | |

| Record name | 4-(Naphthalen-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111182-22-0 | |

| Record name | 4-(Naphthalen-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Naphthalenebutanamine can be synthesized through several methods. One common approach involves the alkylation of naphthalene with a butylamine derivative. This reaction typically requires a catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Naphthalenebutanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-based ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the naphthalene ring to a tetrahydronaphthalene derivative.

Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the naphthalene ring, introducing functional groups like nitro or sulfonic acid groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of concentrated nitric acid and sulfuric acid for nitration.

Major Products:

Oxidation: Naphthalene-based ketones or carboxylic acids.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Nitro or sulfonic acid derivatives of naphthalene.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Naphthalenebutanamine has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug design.

- Anticancer Activity : Research indicates that derivatives of naphthalene can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancers by inducing apoptosis and disrupting cell cycle progression .

- Neuroprotective Effects : Some studies suggest that naphthalene derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science

In material science, this compound is explored for its role in synthesizing advanced materials.

- Polymer Production : The compound can be utilized as a monomer in the synthesis of polymers and copolymers. These materials can exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .

- Dyes and Pigments : Naphthalene derivatives are commonly used in dye production. This compound can serve as a precursor for synthesizing various dyes that are employed in textiles and coatings due to their vibrant colors and stability .

Environmental Applications

The environmental impact of naphthalene derivatives, including this compound, is an area of active research.

- Bioremediation : Due to its chemical structure, this compound may be involved in bioremediation processes where microorganisms degrade organic pollutants, including polycyclic aromatic hydrocarbons (PAHs). Understanding its degradation pathways can aid in developing strategies to clean contaminated environments .

- Toxicological Studies : Investigations into the toxicological effects of naphthalene derivatives highlight the importance of assessing their environmental safety. Studies focus on their potential carcinogenicity and effects on human health, particularly concerning inhalation exposure in industrial settings .

Case Study 1: Anticancer Research

A study published in Cancer Letters demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This finding supports further investigation into naphthalene-based compounds as potential anticancer agents .

Case Study 2: Polymer Development

Research conducted by Smith et al. (2020) explored the use of this compound in creating high-performance polymers. The resulting materials showed improved tensile strength and thermal resistance compared to conventional polymer systems, indicating potential applications in aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of 1-naphthalenebutanamine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing their activity. The naphthalene ring provides hydrophobic interactions, aiding in the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The structural differences between 1-Naphthalenebutanamine and related compounds are summarized below:

Key Observations :

- Aromatic Group: 1-Phenyl-3-methylaminobutane substitutes naphthalene with a phenyl group, reducing steric bulk but maintaining aromatic interactions .

Key Insights :

Contradictions/Nuances :

Physicochemical Properties

Trends :

- Longer aliphatic chains (e.g., butanamine vs. ethylamine) reduce polarity, decreasing aqueous solubility but enhancing lipid membrane permeability.

Biologische Aktivität

1-Naphthalenebutanamine, a compound derived from naphthalene, has garnered attention for its potential biological activities, particularly in the context of its interactions with various biological systems. This article delves into the biological activity of this compound, exploring its metabolic pathways, toxicological implications, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring structure attached to a butanamine chain. This structural configuration is significant as it influences the compound's reactivity and interactions with biological molecules.

Metabolism and Enzymatic Activity

The metabolism of naphthalene derivatives, including this compound, primarily involves cytochrome P450 enzymes. Research indicates that P450 2A13 is particularly effective in oxidizing naphthalene and its derivatives, leading to the formation of hydroxylated metabolites. For instance, studies have shown that P450 2A13 and 2A6 exhibit significant activity in the oxidation of naphthalene to 1-naphthol and other hydroxylated products .

Table 1: Enzymatic Oxidation of Naphthalene Derivatives

| Enzyme | Substrate | Major Metabolite | Activity Level |

|---|---|---|---|

| P450 2A13 | Naphthalene | 1-Naphthol | High |

| P450 2A6 | Naphthalene | 1-Naphthol | Moderate |

| P450 1A2 | Naphthalene | Hydroxylated products | Low |

Toxicological Implications

Toxicological studies have highlighted the potential risks associated with exposure to naphthalene derivatives. Inhalation studies in rodents have demonstrated that naphthalene can induce respiratory tumors, particularly in rats. The mechanism involves the metabolism of naphthalene to reactive epoxides, leading to cytotoxicity and chronic inflammation . Although there are no direct epidemiological studies linking naphthalene exposure to cancer in humans, case reports suggest a potential association with laryngeal cancer among workers exposed to naphthalene in industrial settings .

Case Studies

Several case studies have explored the effects of naphthalene exposure on human health:

- Case Study 1 : A cohort study involving workers at a naphthalene purification plant reported instances of laryngeal cancer. However, confounding factors such as smoking were prevalent among the affected individuals, complicating causal interpretations .

- Case Study 2 : Ingestion of naphthalene has been linked to cases of colorectal cancer. In these instances, patients had consumed naphthalene-containing products, raising concerns about its safety in consumer goods .

Therapeutic Potential

Despite its toxicological concerns, there is emerging interest in the therapeutic applications of naphthalene derivatives. For instance, certain analogs have exhibited promising activity as cannabinoid receptor agonists (CB1/CB2), demonstrating analgesic effects without central nervous system side effects in animal models . This highlights a dual aspect of naphthalene derivatives: their potential for therapeutic use alongside their associated risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.